1-((2-chloro-6-fluorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
- The isopentyl group is introduced via alkylation reactions, often using alkyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Attachment of the 2-Chloro-6-fluorobenzylthio Moiety:
- This step involves the nucleophilic substitution reaction where the thio group is introduced using thiol reagents and the 2-chloro-6-fluorobenzyl halide.
Industrial Production Methods:
- Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
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Reduction:
- Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
- Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the halogenated benzyl position.
- Reagents such as sodium azide (NaN3) or various nucleophiles can be used under appropriate conditions.
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups at the benzyl position.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.
Biology and Medicine:
- In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry:
- Beyond pharmaceuticals, the compound may find applications in the development of agrochemicals, dyes, and other specialty chemicals due to its versatile reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-chloro-6-fluorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps:
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Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core:
- Starting with a suitable thienopyrimidine precursor, the core structure is formed through cyclization reactions involving appropriate reagents and catalysts.
- Common reagents include hydrazine derivatives and various acids or bases to facilitate the cyclization.
Mechanism of Action
The mechanism by which 1-((2-chloro-6-fluorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways.
Molecular Targets and Pathways:
- The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
- It could also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
- Compounds such as 1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one and 1-((2-chloro-6-fluorobenzyl)thio)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one share structural similarities but differ in the alkyl substituents.
Uniqueness:
- The presence of the isopentyl group in 1-((2-chloro-6-fluorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one may confer unique pharmacokinetic properties, such as improved solubility or bioavailability, compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4OS2/c1-11(2)6-8-24-17(26)16-15(7-9-27-16)25-18(24)22-23-19(25)28-10-12-13(20)4-3-5-14(12)21/h3-5,7,9,11H,6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNRUVSGNSWYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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